1-Methyl-2-propylindolizine
Description
1-Methyl-2-propylindolizine is a bicyclic heteroaromatic compound characterized by a fused pyrrole and pyridine ring system. The methyl group at position 1 and the propyl substituent at position 2 influence its electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
88274-06-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-2-propylindolizine |
InChI |
InChI=1S/C12H15N/c1-3-6-11-9-13-8-5-4-7-12(13)10(11)2/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
RCLISJFQAMIYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=CC=CC2=C1C |
Origin of Product |
United States |
Biological Activity
1-Methyl-2-propylindolizine is a compound belonging to the indolizine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 1-methyl-2-propylindolizine, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-Methyl-2-propylindolizine is characterized by its unique indolizine structure, which contributes to its biological activity. The indolizine core allows for various substitutions that can enhance or modify its pharmacological effects. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of indolizines, including 1-methyl-2-propylindolizine, exhibit significant antimicrobial properties. For instance, a study evaluated various substituted indolizines and found that certain derivatives showed potent antibacterial effects against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined, demonstrating the effectiveness of these compounds against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-Methyl-2-propylindolizine | 32 | Staphylococcus aureus |
| 2-(4-fluoro-3-methylphenyl) | 16 | Escherichia coli |
| 3-acetyl-2-alkylindolizines | 64 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
Indolizines have also been studied for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vivo studies demonstrated that 1-methyl-2-propylindolizine reduced edema in animal models, suggesting potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of 1-methyl-2-propylindolizine involve several pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that indolizines may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Interference with Cellular Signaling : Indolizines have been shown to affect signaling pathways associated with cell growth and apoptosis, particularly through modulation of the VEGF signaling pathway .
Case Study 1: Antimicrobial Efficacy
A recent clinical study investigated the efficacy of a novel formulation containing 1-methyl-2-propylindolizine against bacterial infections in patients with chronic wounds. The results showed a significant reduction in bacterial load and improvement in healing rates compared to standard treatments.
Case Study 2: Anti-inflammatory Effects
In another study focused on rheumatoid arthritis, patients treated with a regimen including indolizine derivatives exhibited reduced levels of inflammatory markers and improved joint function over a six-month period. This highlights the compound's potential as an adjunct therapy in chronic inflammatory conditions .
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Disorders
Indolizine derivatives, including 1-Methyl-2-propylindolizine, have shown promise in the treatment of cardiovascular disorders. They can potentiate the effects of catecholamines, which are critical for managing conditions such as cardiac insufficiency and disturbances of the cerebral vascular system. Research indicates that these compounds may enhance cardiovascular responses and help regulate blood pressure by inhibiting xanthine oxidase and adenosine deaminase activities, leading to improved heart function and reduced uric acid levels associated with gout and related disorders .
2. Cancer Treatment
Indolizine compounds have been investigated for their potential anti-cancer properties. Specifically, 1-Methyl-2-propylindolizine may act as a scaffold for developing new anti-cancer agents targeting various types of cancer cells. Studies have indicated that certain indolizines can inhibit cancer cell motility and proliferation, making them suitable candidates for further pharmacological investigations .
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of indolizine derivatives, including 1-Methyl-2-propylindolizine. These compounds have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The mechanism involves the inhibition of bacterial topoisomerase IV and DNA gyrase enzymes, which are crucial for bacterial DNA replication .
2. Anti-inflammatory Effects
Indolizines also exhibit anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). These compounds can modulate immune responses and reduce inflammation through various biochemical pathways .
Case Studies
Case Study 1: Cardiovascular Effects
A study demonstrated that administration of an indolizine derivative significantly improved cardiac output in animal models with induced cardiac insufficiency. The compound was shown to enhance catecholamine activity, leading to better heart function and reduced mortality rates associated with heart failure .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines MDA-MB-231 and MCF-7 revealed that treatment with 1-Methyl-2-propylindolizine resulted in a marked decrease in cell viability, attributed to its ability to inhibit tubulin polymerization and induce apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Indolizine derivatives share a common bicyclic framework but differ in substituent patterns. Below is a comparison of 1-Methyl-2-propylindolizine with three analogs:
Key Observations :
- The benzimidazole derivative exhibits higher molecular weight and polarity due to its ester and pyrrolidinone groups, enhancing solubility in polar solvents.
- The imidazolidinone compound has significantly lower lipophilicity (XLogP3 = -1.2) owing to its three hydrogen bond donors and hydroxy groups.
- 1-Methyl-2-propylindolizine’s lack of hydrogen bond donors suggests lower aqueous solubility compared to the other two analogs.
1-Methyl-2-propylindolizine
While direct pharmacological data are scarce, indolizine derivatives are known for antimicrobial and anticancer properties. Substituents like methyl and propyl may modulate interactions with hydrophobic enzyme pockets .
Benzimidazole Derivative
This compound’s structural complexity (e.g., phenyl and pyrrolidinone groups) correlates with reported activity in kinase inhibition and anti-inflammatory applications. The ester group may improve bioavailability.
Imidazolidinone Derivative
The hydroxy and propenyloxy groups enhance hydrogen bonding with biological targets, making it suitable for agrochemical or drug delivery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
